![molecular formula C18H19N3O B5842714 N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential use in scientific research. It was first synthesized in 1990 by Roche Pharmaceuticals and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 works by binding to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling pathways. This inhibition of PKC activity has been shown to have a variety of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to be neuroprotective in certain models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 is its potency as a PKC inhibitor, which allows for the study of PKC-mediated signaling pathways in a variety of cellular and physiological contexts. However, its non-specificity for PKC isoforms and potential off-target effects must also be taken into account when interpreting results. Additionally, the synthesis of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 can be complex and time-consuming, which may limit its widespread use in some laboratories.
Direcciones Futuras
There are many potential future directions for the study of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220, including its use in the investigation of PKC-mediated signaling pathways in various physiological and pathological conditions. Additionally, the development of more specific PKC inhibitors based on the structure of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 may lead to the development of new therapeutics for a variety of diseases. Finally, the investigation of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220's effects on other cellular signaling pathways and its potential use in combination with other drugs may lead to new insights into the regulation of cellular processes.
Métodos De Síntesis
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 is synthesized through a multi-step process starting with the reaction between 3-methylbenzoyl chloride and 2-(1H-indol-3-yl)ethylamine to form 3-methyl-N-(2-(1H-indol-3-yl)ethyl)benzamide. This intermediate is then reacted with potassium cyanate to form N-(2-(1H-indol-3-yl)ethyl)urea, which is then treated with 3-methylphenyl isocyanate to yield N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a key role in many cellular processes including cell growth, differentiation, and apoptosis. As such, N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been used in a variety of studies to investigate the role of PKC in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-5-4-6-15(11-13)21-18(22)19-10-9-14-12-20-17-8-3-2-7-16(14)17/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZFYUYLCDXWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

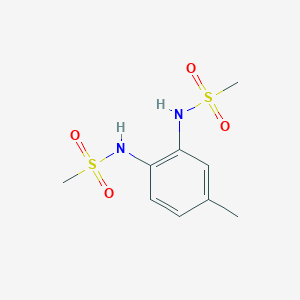
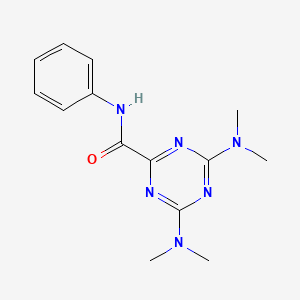
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
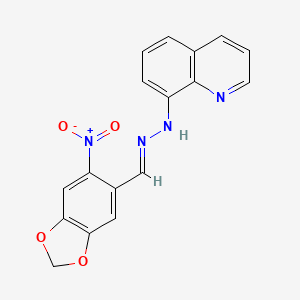
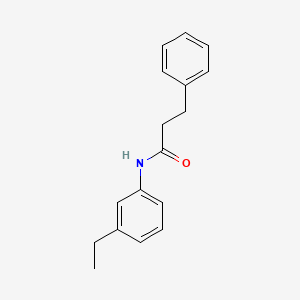
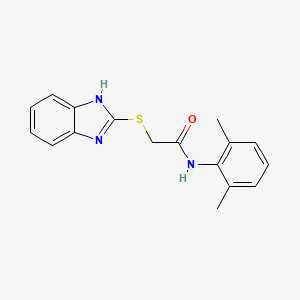
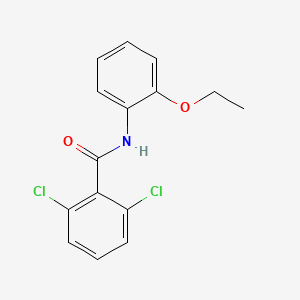

![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)